molecular formula C15H11FN2O B5394488 N-(2-cyanophenyl)-2-(2-fluorophenyl)acetamide

N-(2-cyanophenyl)-2-(2-fluorophenyl)acetamide

Cat. No.: B5394488
M. Wt: 254.26 g/mol
InChI Key: XOWVVPDBRXHCJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-cyanophenyl)-2-(2-fluorophenyl)acetamide is an organic compound characterized by the presence of a cyano group attached to a phenyl ring and a fluorophenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-2-(2-fluorophenyl)acetamide typically involves the reaction of 2-cyanobenzoyl chloride with 2-fluoroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-2-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents.

Major Products

    Oxidation: Formation of 2-(2-fluorophenyl)acetamide-2-carboxylic acid.

    Reduction: Formation of 2-(2-fluorophenyl)acetamide-2-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-cyanophenyl)-2-(2-fluorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-2-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and fluorophenyl groups can enhance binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

    N-(2-cyanophenyl)-2-phenylacetamide: Lacks the fluorine atom, which may affect its reactivity and binding properties.

    N-(2-cyanophenyl)-2-(4-fluorophenyl)acetamide: Has the fluorine atom in a different position, potentially altering its chemical behavior and biological activity.

Uniqueness

N-(2-cyanophenyl)-2-(2-fluorophenyl)acetamide is unique due to the specific positioning of the cyano and fluorophenyl groups, which can influence its chemical reactivity and biological interactions. This makes it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

N-(2-cyanophenyl)-2-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O/c16-13-7-3-1-5-11(13)9-15(19)18-14-8-4-2-6-12(14)10-17/h1-8H,9H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWVVPDBRXHCJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NC2=CC=CC=C2C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.